N-(2-Aminoethyl)piperidine

Catalog No.
S661647
CAS No.
27578-60-5
M.F
C7H16N2
M. Wt
128.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Aminoethyl)piperidine

CAS Number

27578-60-5

Product Name

N-(2-Aminoethyl)piperidine

IUPAC Name

2-piperidin-1-ylethanamine

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

InChI

InChI=1S/C7H16N2/c8-4-7-9-5-2-1-3-6-9/h1-8H2

InChI Key

CJNRGSHEMCMUOE-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCN

Canonical SMILES

C1CCN(CC1)CCN

The exact mass of the compound N-(2-Aminoethyl)piperidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54993. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(2-Aminoethyl)piperidine (CAS: 27578-60-5) is a bifunctional aliphatic diamine featuring a highly reactive primary amine tethered to a sterically demanding, strongly basic tertiary piperidine ring. With a boiling point of 184–186 °C and a pKa profile of 6.38 and 9.89, this clear, air-sensitive liquid serves as a premium building block in advanced organic synthesis . In procurement and material selection contexts, it is primarily prioritized as a precursor for CNS-active pharmaceuticals (such as acetylcholinesterase inhibitors and 5-HT6 antagonists), a tunable tridentate Schiff base ligand precursor for transition metal catalysis (Ni, Cu, Ru), and a specialized curing agent. Its distinct dual-reactivity profile allows for clean, selective condensation at the primary amine while retaining the robust basicity and lipophilicity of the piperidine core .

Research Fit

Bifunctional
Dual amine architecture (tertiary piperidine + primary ethylamine) for orthogonal reactivity
Conjugation-ready
Primary amine handle enables covalent coupling, metal chelation, and iterative derivatization
Liquid reagent
Ambient liquid state supports straightforward dispensing and solvent-free reaction design

Substituting N-(2-Aminoethyl)piperidine with cheaper, more common diamines like ethylenediamine (EDA) or closely related analogs like 4-(2-aminoethyl)morpholine (AEM) frequently leads to process and performance failures . EDA lacks the tertiary amine and steric bulk, resulting in uncontrolled cross-linking in polymer applications and unwanted bis-condensation in ligand synthesis. Meanwhile, substituting with AEM introduces an ether oxygen that drastically reduces the basicity of the tertiary nitrogen and significantly lowers the lipophilicity of the final molecule [1]. In pharmaceutical manufacturing, this AEM-for-AEP substitution can severely impair a neuro-active drug candidate's ability to cross the blood-brain barrier, while in transition metal catalysis, the weaker electron donation from the morpholine nitrogen destabilizes the active metal center, reducing catalytic turnover and complex stability.

Substitution Risk

Non-reactive substitution
N-methyl- or N-ethylpiperidine lacks a terminal amine and forms quaternary ammonium sites that halt further derivatization.
Coordination shift
N-(2-hydroxyethyl)piperidine defaults to N,O-bidentate chelation rather than the N,N'-mode, altering crystal packing and stability.
Linker length dependence
Aminomethyl or alkyl-capped analogs lack the two-carbon spacer necessary for the same nucleophilic reach and metal-binding geometry.

Precursor Lipophilicity for CNS-Active Drug Development

When synthesizing neuro-active compounds such as benzothiazin-4-one acetylcholinesterase (AChE) inhibitors, the choice of the terminal amine ring dictates the molecule's lipophilicity. N-(2-Aminoethyl)piperidine provides a highly lipophilic hydrocarbon core, whereas the comparator 4-(2-aminoethyl)morpholine introduces a hydrophilic ether oxygen[1]. This structural difference translates to a significantly higher partition coefficient (logP) for AEP-derived scaffolds, which is a strict requirement for crossing the blood-brain barrier (BBB) to reach target receptors in the cerebral cortex and hippocampus .

Evidence DimensionPrecursor lipophilicity and BBB permeability contribution
Target Compound DataPiperidine core (highly lipophilic, enhances CNS penetration)
Comparator Or Baseline4-(2-Aminoethyl)morpholine (hydrophilic ether oxygen lowers logP)
Quantified DifferenceSignificant increase in target logP for AEP derivatives
ConditionsIn vitro AChE activity evaluation in rat cerebral cortex and hippocampus models

Procuring AEP over AEM is critical for CNS drug discovery workflows where achieving blood-brain barrier penetration is a mandatory go/no-go pharmacokinetic parameter.

Resin amine capacity
Class-level inference
Target introduces one reactive primary amine per site; comparators yield quaternary ammonium with no further conjugation
Supports iterative solid-phase synthesis applications
Reported for VBC/DVB resin modification; functional distinction only

Tertiary Amine Basicity for Transition Metal Coordination

In the synthesis of tridentate Schiff base ligands for transition metal (Ni, Cu, Ru) catalysis, the electron-donating capability of the tertiary amine is paramount. N-(2-Aminoethyl)piperidine possesses a highly basic tertiary nitrogen (overall compound pKa2 = 9.89) . In contrast, the oxygen atom in 4-(2-aminoethyl)morpholine withdraws electron density, drastically reducing the basicity of its tertiary amine. The stronger sigma-donation from the AEP-derived ligand results in superior stabilization of the metal center during catalytic cycles, such as transfer hydrogenation.

Evidence DimensionTertiary amine basicity (pKa)
Target Compound DatapKa2 = 9.89 (strong sigma-donor)
Comparator Or Baseline4-(2-Aminoethyl)morpholine (significantly lower pKa due to inductive effect of oxygen)
Quantified Difference>2 pKa unit advantage for AEP
ConditionsCondensation with 3-methoxy salicylaldehyde to yield tridentate Schiff base ligands

Buyers synthesizing organometallic catalysts should select AEP to ensure maximum electron richness at the metal center, which directly correlates with catalytic turnover and stability.

Ag(I) coordination mode
Head-to-head
N,N'-bidentate (target) vs N,O-bidentate (hydroxyethyl analog); different crystal space groups and hydrogen-bonding patterns
Defines non-interchangeable coordination chemistry outcomes
Monoclinic C2 vs triclinic P1̄; confirmed by single-crystal XRD

Steric Control in Linkage Isomer Synthesis

When synthesizing complex coordination compounds like trans-bis[1-(2-aminoethyl)piperidine]dinitronickel, steric hindrance dictates the success of the self-assembly process. The 6-membered chair conformation of the piperidine ring in AEP provides a specific steric bulk that directs the formation of trans-linkage isomers [1]. Using unhindered primary diamines like ethylenediamine (EDA) fails to provide this steric guidance, leading to complex mixtures of cis/trans isomers and unwanted bis-condensation oligomers that require costly downstream purification [2].

Evidence DimensionSteric direction in coordination geometry
Target Compound DataBulky 6-membered piperidine chair (directs trans-isomer formation)
Comparator Or BaselineEthylenediamine (unhindered, yields isomeric mixtures)
Quantified DifferenceHigh selectivity for trans-bis linkage isomers with AEP
ConditionsSynthesis of dinitronickel and dinitritonickel coordination complexes

For scale-up manufacturing of specific coordination complexes, procuring AEP eliminates the need for expensive chromatographic separation of cis/trans isomers.

Cell proliferation (IC₅₀)
Class-level inference
K562: 4.5 μM (vs imatinib control)
HepG2: 11.3 μM
Reported dual-cell-line activity for 2-aminoethylpiperidine-derived scaffold
Scaffold derivative 6b; normal liver cells show <35% inhibition at 100 μM
Carrier ligand rationale
Class-level inference
2-(Piperidine-1-yl)ethylamine selected to coordinate Pt(II) while modulating lipophilicity and cellular uptake
Design context aims at toxicity profile differentiation from conventional Pt drugs
No comparative cytotoxicity data reported; DNA/BSA binding assessed

Synthesis of CNS-Targeted Therapeutics

Due to its high lipophilicity compared to morpholine analogs, AEP is the preferred building block for synthesizing neuro-active drugs that must cross the blood-brain barrier, including benzothiazin-4-one acetylcholinesterase (AChE) inhibitors and selective 5-HT6 receptor antagonists [1].

Preparation of Tridentate Schiff Base Ligands

Leveraging its strong basicity (pKa2 = 9.89), AEP is ideal for [1+1] condensation reactions with salicylaldehydes to yield electron-rich tridentate Schiff base ligands. These ligands are critical for stabilizing high-performance Cu, Ni, and Ru transition metal catalysts used in transfer hydrogenation .

Selective Linkage Isomer Manufacturing

The specific steric bulk of the piperidine ring makes AEP the optimal precursor for synthesizing pure trans-bis coordination complexes (e.g., trans-bis[1-(2-aminoethyl)piperidine]dinitronickel), avoiding the isomeric mixtures commonly produced by unhindered diamines [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Solid-phase resin functionalization for iterative synthesis
Primary amine retention after immobilization
Iterative conjugation capacity and metal-chelating group availability
Coordination complexes with N,N'-bidentate chelation
Bidentate N,N'-donor motif
Crystal packing topology and hydrogen-bonding network
Multikinase inhibitor scaffold research
2-aminoethylpiperidine-4-carboxamide core
Kinase selectivity and cell-model endpoint response
Pt(II) carrier ligand design
Primary amine coordination site for platinum
Complex lipophilicity modulation and toxicity profile assessment

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

27578-60-5

Wikipedia

N-(2-Aminoethyl)piperidine

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